N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-14-10-17(4)21-20(11-14)24-23(30-21)25-22(27)18-5-7-19(8-6-18)31(28,29)26-12-15(2)9-16(3)13-26/h5-8,10-11,15-16H,9,12-13H2,1-4H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNROURQHTVFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Amidation: The final step involves coupling the benzothiazole derivative with the sulfonyl piperidine derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide exhibit significant anticancer properties. A study demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Identified that benzothiazole derivatives trigger apoptosis in breast cancer cells through mitochondrial pathways. |
| Liu et al. (2021) | Reported that similar compounds showed cytotoxicity against lung cancer cells with IC50 values in the low micromolar range. |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial potential. Research indicates that benzothiazole derivatives possess antibacterial and antifungal activities.
| Study | Findings |
|---|---|
| Kumar et al. (2019) | Found that certain benzothiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Patel et al. (2022) | Demonstrated antifungal activity against Candida species, with effective minimum inhibitory concentrations (MICs). |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects of benzothiazole derivatives, including this compound.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Reported that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. |
| Chen et al. (2024) | Investigated the potential of benzothiazole derivatives to enhance cognitive function in animal models of Alzheimer's disease. |
Case Study 1: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups.
Case Study 2: Antimicrobial Efficacy
A laboratory study tested the efficacy of the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values indicating effectiveness at low concentrations.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, while the sulfonyl group can form strong hydrogen bonds, enhancing binding affinity. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
- 5,7-dimethyl-1,3-benzothiazol-2-amine
- 2,3-dimethylbenzothiazole iodide
Uniqueness
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is unique due to its combination of a benzothiazole core, a piperidine ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core and a sulfonyl group , which are significant for its biological interactions. The structural formula can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 427.56 g/mol |
| CAS Number | 1105188-31-5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and receptors . The benzothiazole moiety may facilitate binding to the active sites of enzymes involved in various metabolic pathways. The sulfonamide group enhances the compound's solubility and bioavailability, potentially increasing its efficacy.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties . For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The sulfonamide group may also contribute to these effects by modulating signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity . Similar benzothiazole derivatives have demonstrated efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Neurological Implications
Given the presence of the piperidine moiety, there is potential for neuropharmacological effects . Compounds with piperidine structures are often explored for their psychotropic properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, offering potential as an antipsychotic agent.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for anticancer activity. The results indicated that modifications in the sulfonamide group significantly enhanced cytotoxicity against breast cancer cells (MCF-7) while exhibiting low toxicity towards normal cells .
Study 2: Antimicrobial Screening
In another investigation, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial properties .
Comparative Analysis with Related Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| N-(5-methylbenzothiazol-2-yl)-4-sulfonylbenzamide | Moderate anticancer | Apoptosis induction |
| N-(6-chloro-benzothiazol-2-yl)-4-sulfonylbenzamide | High antimicrobial | Cell wall disruption |
| N-(5,7-dimethyl-benzothiazol-2-yl)-N-(morpholin-4-sulfonyl)benzamide | Neuroactive | Neurotransmitter modulation |
Q & A
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against multidrug-resistant pathogens. Pair with β-lactamase inhibitors to assess synergy .
- Network Pharmacology : Construct protein-protein interaction networks to identify pathways where the compound enhances known drug targets (e.g., COX-2 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
